molecular formula C14H30S2 B079962 Diheptyl disulfide CAS No. 10496-16-9

Diheptyl disulfide

Cat. No. B079962
CAS RN: 10496-16-9
M. Wt: 262.5 g/mol
InChI Key: IFGAFLQUAVLERP-UHFFFAOYSA-N
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Description

Diheptyl disulfide is a compound with the molecular formula C14H30S2 and a molecular weight of 262.5 . It is also known by other names such as Heptyl disulfide and di-n-Heptyl disulfide .


Molecular Structure Analysis

The molecular structure of Diheptyl disulfide consists of two heptyl groups (seven carbon aliphatic chains) linked by a disulfide bond . Detailed structural analysis can be performed using techniques such as NMR spectroscopy .


Chemical Reactions Analysis

Disulfides, including Diheptyl disulfide, can undergo redox reactions where the disulfide bond is reduced to two thiol groups . Additionally, disulfide exchange reactions can occur, essentially a combination of two direct displacement events with sulfur atoms acting as nucleophile, electrophile, and leaving group .

Scientific Research Applications

  • Protein Folding and Stability : Disulfide bonds, such as those in Diheptyl disulfide, are crucial for protein folding and stability. They are used to study protein structure and folding mechanisms (Wedemeyer, Welker, Narayan, & Scheraga, 2000).

  • Bioconjugation in Nucleic Acids Research : Disulfide bonds are significant in nucleic acids research for bioconjugation. This method is crucial for studying DNA and RNA structures and their interactions with other macromolecules (Stasinska, Putaj, & Chmielewski, 2019).

  • Self-Healing Materials : Aromatic disulfide metathesis, like that in Diheptyl disulfide, is used in the development of self-healing materials. This application is significant in creating advanced polymers with the ability to repair themselves (Rekondo et al., 2014).

  • Disulfide Engineering in Biotechnology : Disulfide engineering, where novel disulfide bonds are introduced into proteins, is an essential biotechnological tool. This technique is used to enhance protein stability and modify functional characteristics (Craig & Dombkowski, 2013).

  • Hydrogen Production Catalysis : Disulfide compounds, such as Diheptyl disulfide, are investigated for their role in proton reduction, which is critical for hydrogen production. This has implications in energy applications (Lassalle‐Kaiser et al., 2014).

  • Chemical Synthesis and Applications : Disulfides are widely used in chemical synthesis, forming a common structural motif in pharmaceuticals and other compounds. The methodologies for synthesizing disulfide-containing compounds are diverse and significant (Wang & Jiang, 2018).

Safety And Hazards

The safety data sheet (SDS) for Diheptyl disulfide would provide comprehensive information about its hazards, handling, storage, and disposal .

properties

IUPAC Name

1-(heptyldisulfanyl)heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H30S2/c1-3-5-7-9-11-13-15-16-14-12-10-8-6-4-2/h3-14H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IFGAFLQUAVLERP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCSSCCCCCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H30S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20146873
Record name Diheptyl disulphide
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Molecular Weight

262.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diheptyl disulfide

CAS RN

10496-16-9
Record name Diheptyl disulfide
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Record name Diheptyl disulfide
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Record name Diheptyl disulfide
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Record name Diheptyl disulphide
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Record name Diheptyl disulphide
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Record name Diheptyl disulfide
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
25
Citations
X Tang, T Hu, J Li, F Wang, D Qing - Energy & Fuels, 2015 - ACS Publications
… The results showed that 1-heptyl mercaptan was effectively oxidized to diheptyl disulfide, 1-heptanesulfonyl chloride, and sulfate in electrochemical oxidation and removed after …
Number of citations: 38 pubs.acs.org
C Yang, G Miao, E Sarbacker, H He, L Dong… - AIChE …, 2022 - Wiley Online Library
… -MS) result further identified diheptyl disulfide rather than the … of heptanethiol converted to diheptyl disulfide at high yield … of Z-sorb to diheptyl disulfide which has a weak affinity to Z-…
Number of citations: 4 aiche.onlinelibrary.wiley.com
R Leino, JE Lönnqvist - Tetrahedron letters, 2004 - Elsevier
… Synthesis of diheptyl disulfide From n-heptanethiol (6.60 g, 50 mmol) using method 2 in an ice bath, diheptyl disulfide (6.32 g, 96%) was obtained as a pale yellow liquid. IR (KBr disk): …
Number of citations: 106 www.sciencedirect.com
WA Pryor, DF Church, CK Govindan… - The Journal of Organic …, 1982 - ACS Publications
Thiols are readily oxidized to disulfides by either nitric oxide or nitrogen dioxide. Reaction conditions are mild, and quantitative yields can be obtained. The reactions are useful for …
Number of citations: 332 pubs.acs.org
JJ Li, F Zhou, XD Tang, F Wang… - Petroleum Science and …, 2016 - Taylor & Francis
… Besides, two kinds of oxidation products (1-heptanesulfonylchloride at 11.7 min and diheptyl disulfide at 14.5 min) were observed. This result indicated that 1-heptyl mercaptan (C 7 H …
Number of citations: 4 www.tandfonline.com
J Li, F Zhou, X Tang, N Hu - Energy & Fuels, 2016 - ACS Publications
… sulfone at 6.7 min and diheptyl disulfide at 12.6 min) appeared. These conclusions suggested that 1-heptanethiol may be oxidized to 1-heptyl sulfone and diheptyl disulfide after the …
Number of citations: 16 pubs.acs.org
E Castellini, D Malferrari, F Bernini, B Bighi, A Mucci… - Applied Clay …, 2020 - Elsevier
… In step (1) oxidation of heptanethiol to diheptyl disulfide (CH 3 (… thiolate to diheptyl disulfide and restore [Cu(II)Phen] 2+ . … with benzene to extract diheptyl disulfide, separated and then …
Number of citations: 8 www.sciencedirect.com
G Alonso, RR Chianelli - Journal of Catalysis, 2004 - Elsevier
… It is suggested that during the transition, two molecules of triheptylammine [(CH 3 (CH 2 ) 6 ] 3 N and one molecule of diheptyl disulfide [CH 3 (CH 2 ) 6 ] 2 S 2 are directly removed. In …
Number of citations: 53 www.sciencedirect.com
H Firouzabadi, N Iranpoor… - European Journal of …, 2015 - Wiley Online Library
In this study, we have employed dithiooxamide, a solid, odorless, and commercially available compound, as a sulfur surrogate for the preparation of dialkyl sulfides from available alkyl …
X Yao, B Fan, JP Doucet, A Panaye… - QSAR & …, 2003 - Wiley Online Library
Quantitative Structure‐Property Relationship (QSPR) models based on molecular descriptors derived from molecular structures have been developed for the prediction of liquid heat …
Number of citations: 20 onlinelibrary.wiley.com

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